5-[(4-Chlorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride
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Overview
Description
5-[(4-Chlorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Chlorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with thiourea in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[(4-Chlorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazoles.
Scientific Research Applications
5-[(4-Chlorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and antiviral activities.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-[(4-Chlorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
5-[(4-Chlorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities compared to other thiazole derivatives .
Properties
Molecular Formula |
C10H10Cl2N2S |
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Molecular Weight |
261.17 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C10H9ClN2S.ClH/c11-8-3-1-7(2-4-8)5-9-6-13-10(12)14-9;/h1-4,6H,5H2,(H2,12,13);1H |
InChI Key |
OPNNZWREIGUIFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN=C(S2)N)Cl.Cl |
Origin of Product |
United States |
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